Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
Description
Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic organic compound featuring an isothiazole core substituted with a methyl group at position 3, a methylamino group at position 5, and a benzyl ester at position 2. Isothiazoles are sulfur- and nitrogen-containing heterocycles known for their biological activity, particularly in medicinal chemistry and agrochemical applications.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
benzyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(12(14-2)18-15-9)13(16)17-8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
ILNDQOKHIQZBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)OCC2=CC=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the reaction of 3-methyl-5-(methylamino)isothiazole-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted isothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in ester substituents or modifications to the isothiazole core. Below is a detailed comparison with key analogs:
tert-Butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
- Structural Difference : Replaces the benzyl ester with a tert-butyl ester.
- Higher thermal stability due to the tert-butyl group’s inertness .
- Safety Profile :
- Handling Precautions : Requires strict safety measures (e.g., P210: Keep away from heat/sparks/open flames; P233: Keep container tightly closed; P280: Wear protective gloves/eye protection) .
- Environmental Impact : Classified as hazardous to aquatic life (H411: Toxic to aquatic life with long-lasting effects) .
4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole
- Structural Difference : Substitutes the isothiazole core with an imidazole ring and adds a benzyloxy-S-phenylalanyl group.
- Increased molecular weight (MW ~550 g/mol) compared to the isothiazole analog (MW ~276 g/mol) may reduce bioavailability .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Structural Difference : Replaces the isothiazole with a thiazole ring and incorporates a complex carbamate side chain.
- Applications : Thiazole derivatives are widely explored for antimicrobial and anticancer activity. The extended side chain in this analog may enhance selectivity for kinase targets .
Research Findings and Trends
- Ester Group Influence :
- Biological Activity: Methylamino-substituted isothiazoles are often explored as kinase inhibitors or antimicrobial agents. The benzyl ester’s lipophilicity could enhance blood-brain barrier penetration compared to tert-butyl analogs.
- Synthetic Challenges :
- Steric hindrance in tert-butyl analogs complicates derivatization, whereas benzyl esters offer easier functionalization .
Biological Activity
Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a compound belonging to the isothiazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antiviral, anti-inflammatory, and antitumor effects, supported by relevant research findings.
Overview of Isothiazole Derivatives
Isothiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. They have been extensively studied due to their potential therapeutic applications. The structural modifications in isothiazole derivatives can significantly influence their biological properties.
Biological Activities
1. Antiviral Activity
Research indicates that certain isothiazole derivatives exhibit antiviral properties. For instance, derivatives containing specific amino acid ester residues have shown effectiveness against viral infections. This compound's structure suggests it may also possess similar antiviral activity due to its unique substitutions at the 3 and 5 positions of the isothiazole ring .
2. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of isothiazole compounds. The introduction of lipophilic groups at specific positions enhances their immunosuppressive effects. For example, compounds with aminoacylamine groups have demonstrated significant immunological activity in mouse models, indicating a potential application in treating inflammatory diseases .
3. Antitumor Activity
Isothiazole derivatives have shown promising antitumor effects in various studies. Compounds that incorporate specific functional groups at positions 4 and 5 have been linked to increased cytotoxicity against cancer cell lines. The benzyl substitution at position 3 in this compound may enhance its interaction with tumor cells, leading to improved antitumor efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isothiazole derivatives:
| Position | Substituent Type | Biological Activity |
|---|---|---|
| 3 | Benzyl | Enhances antitumor activity |
| 4 | Carboxylic acid or ester | Increases lipophilicity |
| 5 | Aminoacylamine | Exhibits immunosuppressive properties |
The presence of a methylamino group at position 5 has been noted to enhance both antiviral and anti-inflammatory activities, suggesting that this modification plays a critical role in the compound's overall efficacy .
Case Studies
Several case studies have investigated the biological activities of isothiazole derivatives:
- Study on Antiviral Effects : A study demonstrated that a series of isothiazole derivatives, including those similar to this compound, exhibited significant antiviral activity against various viruses in vitro. These findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens .
- Immunological Response : In another case study involving mouse models, compounds with similar structures showed marked immunosuppressive effects when tested for humoral immune responses. This indicates potential therapeutic applications in autoimmune diseases .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction Conditions
| Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1M NaOH | H₂O/MeOH | 55°C | 1–2 h | 85% |
| H₂SO₄ (10%) | EtOH/H₂O | Reflux | 4 h | 72% |
-
Product : 3-Methyl-5-(methylamino)isothiazole-4-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution facilitated by hydroxide ions or acid-catalyzed ester cleavage .
Nucleophilic Substitution at Methylamino Group
The methylamino group participates in alkylation and acylation reactions:
Acylation Example
| Reagent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | DCM | N-Acetyl derivative | 78% |
| Benzoyl chloride | DMAP | THF | N-Benzoyl derivative | 65% |
Electrophilic Aromatic Substitution (EAS)
The isothiazole ring undergoes regioselective EAS at the 4-position due to electron-donating effects of the methylamino group:
Nitration Reaction
| Nitrating Agent | Solvent | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | AcOH | 4-Nitroisothiazole derivative | 58% |
Ring-Opening Reactions
The isothiazole ring can undergo reductive cleavage under specific conditions:
Reduction with LiAlH₄
| Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, THF, 0°C | Thiol-containing intermediate | 41% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the heterocycle:
Suzuki Coupling Example
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 5-Aryl-substituted derivative | 63% |
Decarboxylation
Thermal or base-induced decarboxylation removes the carboxylate group:
Conditions
| Method | Temperature | Product | Yield |
|---|---|---|---|
| Pyrolysis | 200°C | 3-Methyl-5-(methylamino)isothiazole | 55% |
| KOH, ethylene glycol | 120°C | Same as above | 68% |
Salt Formation
The carboxylic acid (post-hydrolysis) forms salts with amines or metal ions:
Example Salts
| Counterion | Application | Solubility |
|---|---|---|
| Sodium salt | Water-soluble prodrug | >100 mg/mL |
| Diethylamine salt | Crystallization aid | 25 mg/mL |
Key Reactivity Trends
-
Steric Effects : The methyl group on the amino moiety reduces reaction rates in nucleophilic substitutions.
-
Electronic Effects : Electron-withdrawing carboxylate stabilizes the ring but deactivates it toward electrophiles.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
